Sodium Tetrakis(4-fluorophenyl)borate

Description

Contextualization within Weakly Coordinating Anion Chemistry

The tetrakis(4-fluorophenyl)borate anion is classified as a weakly coordinating anion (WCA). WCAs are large, chemically robust anions that exhibit very low interaction with cations. This property stems from the delocalization of the negative charge over a large molecular surface and the presence of electron-withdrawing groups. In the case of tetrakis(4-fluorophenyl)borate, the four fluorophenyl groups pull electron density away from the central boron atom, effectively dispersing the negative charge and reducing the anion's Lewis basicity. This makes it less likely to form strong coordinate bonds with metal centers or other electrophilic species, allowing the study of highly reactive "naked" cations. nih.gov

Historical Development and Significance of Tetraarylborate Systems

The development of tetraarylborate systems has been pivotal in coordination chemistry and organometallic catalysis. The parent compound, sodium tetraphenylborate (B1193919) (NaBPh₄), was one of the first recognized WCAs. However, the phenyl groups in BPh₄⁻ can still be susceptible to oxidation or electrophilic attack. To create more robust and even less coordinating anions, researchers began modifying the aryl groups. The introduction of electron-withdrawing fluorine atoms, as seen in tetrakis(4-fluorophenyl)borate and its more heavily fluorinated analogues like tetrakis(pentafluorophenyl)borate (B1229283), represented a significant advancement. nih.gov These fluorinated derivatives offer enhanced thermal and oxidative stability, further expanding the utility of WCAs in demanding catalytic cycles and electrochemical applications. The first reported synthesis of a related compound, used as a cesium-selective gravimetric reagent, dates back to 1966.

Overview of Key Research Domains for Sodium Tetrakis(4-fluorophenyl)borate

Research involving this compound is diverse, spanning several key domains:

Analytical Chemistry : It is extensively used in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of potassium ions in biological and environmental samples. chemimpex.comchemimpex.com It also serves as a titration reagent for nonionic surfactants and a precipitation agent for certain cations like cesium. nih.govfishersci.comresearchgate.net

Materials Science : The compound is employed in the synthesis of advanced materials, including polymers and nanocomposites, where it can contribute to specific properties like thermal stability. chemimpex.com Its role in modulating the fluorescence of polymer nanoparticles has also been demonstrated. sigmaaldrich.com

Synthetic and Organometallic Chemistry : As a source of a weakly coordinating anion, it is used to generate and stabilize highly reactive cationic metal complexes, which can act as catalysts for various organic transformations. nih.govchemimpex.com It also finds use in the preparation of ionic liquids. chemimpex.com

Academic Research Objectives and Scope of Investigation

The primary objective of research utilizing this compound is to leverage the unique properties of its weakly coordinating anion. Investigators aim to develop highly sensitive and selective analytical sensors, design new and more efficient catalysts by stabilizing reactive cationic species, and create novel materials with tailored optical or physical properties. The scope of investigation includes fundamental studies of ion-pairing and complexation, as well as applied research in environmental monitoring, clinical diagnostics, and industrial process control. chemimpex.comsigmaaldrich.com

Chemical and Physical Properties

This compound is typically available as a dihydrate, which is a white to off-white solid. sigmaaldrich.comsigmaaldrich.com Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Sodium tetrakis(4-fluorophenyl)boranuide |

| CAS Number | 25776-12-9 (anhydrous), 207683-22-5 (dihydrate) sigmaaldrich.com |

| Molecular Formula | C₂₄H₁₆BF₄Na (anhydrous) nih.gov |

| Molecular Weight | 414.18 g/mol (anhydrous), 450.21 g/mol (dihydrate) nih.govsigmaaldrich.com |

| Form | Crystalline solid or powder sigmaaldrich.com |

| Solubility | Soluble in water (>1 g/mL) and some organic solvents. chemimpex.com |

Synthesis and Structure

Synthesis

A common synthetic route to this compound involves the reaction of a Grignard reagent with a boron source. Specifically, 4-fluorophenylmagnesium bromide is reacted with boron trifluoride (BF₃) or sodium tetrafluoroborate (B81430) (NaBF₄) in an anhydrous solvent like diethyl ether. The reaction proceeds via the substitution of the fluoride (B91410) ions on the boron atom with the 4-fluorophenyl groups from the Grignard reagent. The crude product is then typically purified by recrystallization to yield the desired compound.

General Reaction Scheme: 4 FC₆H₄MgBr + NaBF₄ → Na[B(C₆H₄F)₄] + 4 MgBrF

Structure

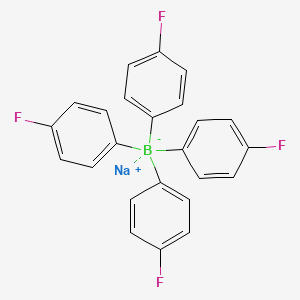

The anionic component, tetrakis(4-fluorophenyl)borate, features a central boron atom in a tetrahedral coordination geometry. It is bonded to the ipso-carbons of four 4-fluorophenyl rings. The sodium cation acts as the counterion to balance the -1 charge of the borate (B1201080) complex. In its solid, hydrated form, water molecules are incorporated into the crystal lattice. The large, bulky nature of the four aryl groups sterically shields the central boron atom, contributing to the anion's stability and its weakly coordinating character.

Applications in Chemical Research

The utility of this compound is directly linked to the non-coordinating and lipophilic nature of its anion.

Ion-Selective Electrodes

Reagent in Analytical and Synthetic Chemistry

This compound serves as a versatile reagent. Its ability to form stable complexes and precipitates with certain large cations makes it a useful analytical tool. For instance, it has been employed as a precipitation reagent for cesium (Cs⁺) ions, which can be valuable in waste treatment and recovery processes. nih.govresearchgate.net It is also used as a titrant in a two-phase titration method for quantifying nonionic surfactants. fishersci.com In synthetic chemistry, it acts as a cation exchanger, allowing for the metathesis (exchange) of a simple anion (like Cl⁻ or Br⁻) with the large, non-coordinating tetrakis(4-fluorophenyl)borate anion.

Catalysis and Organometallic Chemistry

In the field of catalysis, generating a catalytically active species often requires the removal of an anion that is coordinated to a metal center. This compound can be used to abstract an anionic ligand (e.g., a halide) from a metal precursor, leaving a highly electrophilic and reactive cationic metal complex. The weakly coordinating tetrakis(4-fluorophenyl)borate anion then serves as the counterion, stabilizing the reactive cation without interfering with its catalytic activity. This strategy is essential for developing catalysts for polymerization, hydrogenation, and other important organic reactions. nih.gov

Properties

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCUEWMHZQGOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BF4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948641 | |

| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25776-12-9 | |

| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium Tetrakis(4-fluorophenyl)borate Hydrate [Precipitation reagent for Cs and titrimetric reagent for nonionic surfactants] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry

Strategies for the Synthesis of the Tetrakis(4-fluorophenyl)borate Anion

The creation of the tetrakis(4-fluorophenyl)borate anion is a cornerstone of organoboron chemistry, relying on the formation of four carbon-boron bonds in a tetrahedral arrangement around a central boron atom. The primary methods involve organometallic reagents to achieve this transformation.

The most prevalent and effective method for synthesizing the tetrakis(4-fluorophenyl)borate anion involves the use of Grignard reagents. google.com This classic organometallic route begins with the preparation of a 4-fluorophenylmagnesium halide, typically the bromide, by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The resulting Grignard reagent is then reacted with a suitable boron source. Common boron electrophiles used in this synthesis include boron trifluoride etherate (BF₃·OEt₂) and sodium tetrafluoroborate (B81430) (NaBF₄). nih.gov The stoichiometry of the reaction requires four equivalents of the Grignard reagent for every one equivalent of the boron source to form the desired tetra-substituted borate (B1201080) anion. The general reaction is depicted as follows:

4 F-C₆H₄-MgBr + NaBF₄ → Na[B(C₆H₄F)₄] + 4 MgBrF

An alternative, though less commonly cited for this specific compound, involves the use of organolithium reagents. wikipedia.orgnumberanalytics.comyoutube.com In this approach, 4-fluorophenyllithium would be generated first, typically through a lithium-halogen exchange reaction, and then subsequently reacted with a boron trihalide. Organolithium reagents are known for their high reactivity, which can be advantageous but may also require more stringent reaction control. numberanalytics.comsigmaaldrich.com

The successful synthesis of sodium tetrakis(4-fluorophenyl)borate with high yield and purity hinges on the careful control of reaction parameters and judicious selection of reagents.

Reaction Conditions:

Anhydrous Environment : The organometallic intermediates (Grignard and organolithium reagents) are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the reagents and the formation of unwanted by-products. nih.gov

Solvent : Ethereal solvents like diethyl ether and THF are standard choices as they are effective at solvating the Grignard reagent. google.com

Temperature : The formation of the Grignard reagent can sometimes be sluggish and may require initiation. Once formed, the subsequent reaction with the boron source is typically controlled at moderate temperatures, from 0 °C to room temperature, to ensure a smooth reaction profile. nih.gov

Reaction Time : Allowing for a sufficient reaction time is critical to drive the reaction to completion and maximize the conversion to the desired tetraarylborate product. nih.gov In related syntheses, reaction times of 24 to 48 hours have been employed to ensure high conversion. nih.govresearchgate.net

Reagent Selection: The choice of the boron source is a key variable. Sodium tetrafluoroborate (NaBF₄) is a stable, solid reagent that has proven effective, particularly in syntheses of tetraarylborates that contain highly electronegative substituents on the aromatic rings. researchgate.net Boron trifluoride etherate is also a widely used and effective liquid reagent. For safety and control, some advanced protocols for analogous compounds avoid the direct use of magnesium metal by instead employing a metal-halogen exchange with a commercially available alkyl Grignard reagent (e.g., isopropylmagnesium chloride) to generate the necessary arylmagnesium species in situ. nih.govresearchgate.net This approach can mitigate the risks associated with potentially explosive exothermic decompositions that can occur in the presence of excess magnesium metal. nih.gov

| Parameter | Typical Selection/Condition | Rationale and Impact on Synthesis |

|---|---|---|

| Organometallic Reagent | 4-fluorophenylmagnesium bromide (Grignard) | Standard, effective, and well-documented reagent for aryl group transfer. |

| Boron Source | Sodium tetrafluoroborate (NaBF₄) or Boron Trifluoride Etherate (BF₃·OEt₂) | NaBF₄ is a stable solid, good for electronegative groups. researchgate.net BF₃·OEt₂ is a common liquid alternative. |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for solvating the Grignard reagent and preventing decomposition of organometallic intermediates. google.com |

| Temperature | 0 °C to Room Temperature | Controlled temperature prevents side reactions and ensures a manageable reaction rate. nih.gov |

| Atmosphere | Inert (Nitrogen or Argon) | Protects highly reactive organometallic reagents from atmospheric moisture and oxygen. researchgate.net |

Preparation and Characterization of Hydrated Forms

This compound is often encountered and utilized in its hydrated forms, most commonly as a dihydrate. fishersci.atsigmaaldrich.com The presence and quantity of water can significantly influence the compound's physical properties. Therefore, methods for both controlled hydration and the preparation of the anhydrous salt are crucial, as is the accurate analysis of water content.

The preparation of specific hydrated forms, such as the commercially available dihydrate, is typically achieved through recrystallization of the crude product from a solvent system containing water. fishersci.atthermofisher.com This controlled crystallization process allows water molecules to be incorporated into the crystal lattice in a defined stoichiometry.

Conversely, obtaining the anhydrous form requires stringent drying protocols. A common laboratory method involves heating the hydrated salt under high vacuum. nih.gov To enhance the drying process, a powerful desiccant such as phosphorus pentoxide (P₂O₅) is often used. nih.gov For the analogous compound NaBArF₂₄, heating at over 100 °C under vacuum in the presence of P₂O₅ was effective in removing residual water to yield the pure, anhydrous powder. nih.gov The synthesis itself can also be designed to be anhydrous by ensuring all reagents and solvents are scrupulously dried before use. nih.gov

Accurately quantifying the water content is essential for characterizing both hydrated and anhydrous forms of borate salts.

Karl Fischer Titration : This is the benchmark method for the precise determination of water content in a wide variety of substances. metrohm.commetrohmsiam.com The technique is based on a quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. It is highly specific for water and can detect moisture at levels from parts per million (ppm) to 100%. The procedure involves dissolving a known mass of the borate salt in a suitable anhydrous solvent and titrating with a standardized Karl Fischer reagent until the endpoint is reached. xylemanalytics.com Both volumetric and coulometric Karl Fischer methods can be applied depending on the expected water content. metrohmsiam.com For accurate results, the titer of the Karl Fischer reagent must be regularly determined using a certified water standard or a stable hydrated compound like di-sodium tartrate dihydrate. metrohm.comxylemanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In some research contexts, ¹H NMR spectroscopy has been adapted for water analysis. One advanced method developed for a related fluorinated borate involved using a reactive internal standard, dimethylzirconocene, which reacts stoichiometrically with water to produce methane (B114726). nih.gov The amount of methane gas produced, quantifiable by integrating its sharp singlet in the ¹H NMR spectrum, directly correlates to the initial water content of the sample. nih.gov

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Karl Fischer Titration | Quantitative chemical reaction of water with iodine and SO₂. metrohmsiam.com | High accuracy and precision; considered the gold standard. Applicable to a wide range of concentrations. | Requires specialized equipment and standardized reagents. The titer of the reagent needs regular calibration. xylemanalytics.com |

| ¹H NMR Spectroscopy | Quantification of a reaction product (e.g., methane) formed from the reaction of water with a specific reagent. nih.gov | Can be performed with a standard NMR spectrometer; provides structural information simultaneously. | Requires a suitable reactive standard and careful experimental setup to ensure quantitative reaction. nih.gov |

Derivatization and Functionalization Strategies for Enhanced Properties

While this compound is valued for the chemical inertness of its anion, advanced synthetic strategies exist for modifying tetraarylborate structures to introduce new functionalities. Direct derivatization of the highly stable [B(C₆H₄F)₄]⁻ anion is challenging and uncommon. Instead, functionalization is typically achieved by constructing the anion from aryl precursors that already contain the desired functional groups.

A powerful strategy for this "bottom-up" functionalization has been demonstrated for related tetraphenylborate (B1193919) systems. This method involves a four-fold halogen-lithium exchange reaction on a pre-formed tetra-halogenated arylborate, such as potassium tetrakis(iodophenyl)borate. researchgate.net This reaction, typically carried out with tert-butyllithium (B1211817) at low temperatures (-78 °C), generates a highly reactive tetralithio intermediate. This intermediate can then be treated with a variety of electrophiles to introduce functional groups onto each of the four phenyl rings simultaneously. researchgate.net Examples of electrophiles that can be used include:

Carbon dioxide (CO₂) to install carboxylic acid groups.

Dimethylformamide (DMF) to install aldehyde groups.

Trimethyl borate (B(OMe)₃) to install boronic acid groups.

This methodology provides a versatile pathway to novel tetraarylborate anions with tailored properties, such as altered solubility, the ability to coordinate to metal centers through the new functional groups, or to serve as platforms for further chemical modification. While not specifically reported for the tetrakis(4-fluorophenyl)borate anion, this approach represents a state-of-the-art strategy for the derivatization of the broader class of tetraarylborate compounds. researchgate.net

Chemical Modification of Phenyl Rings for Tailored Anions

The "tailoring" of tetraarylborate anions to achieve specific physicochemical properties is a key objective in their synthetic chemistry. While post-synthetic modification of the robust phenyl rings in a pre-formed tetraarylborate anion is challenging due to the stability of the C-B and C-H/C-F bonds, the more prevalent and effective strategy involves the synthesis of these anions from appropriately substituted aryl precursors. This approach allows for the introduction of a wide array of functional groups onto the phenyl rings, thereby fine-tuning the electronic and steric characteristics of the resulting anion.

The general synthetic route to symmetrically substituted tetraarylborates involves the reaction of a boron source, such as sodium tetrafluoroborate (NaBF₄), with an excess of an aryl Grignard or organolithium reagent. By starting with a substituted aryl halide, a tetraarylborate with four identically modified phenyl rings can be prepared. For instance, the synthesis of tetraarylborates with chloro or trifluoromethyl groups on the phenyl rings has been well-documented. rsc.org

Unsymmetrically substituted tetraarylborates can also be synthesized, offering another level of control over the anion's properties. One common method involves the stepwise reaction of a boron trihalide with different aryl organometallic reagents. Due to steric hindrance, the reaction can often be stopped after the addition of two sterically demanding aryl groups, forming a diarylboron halide intermediate. Subsequent reaction with a different, more reactive organolithium reagent allows for the introduction of two other distinct aryl groups.

The choice of substituents on the aryl rings significantly influences the properties of the resulting tetraarylborate anion. Electron-withdrawing groups, such as fluorine or trifluoromethyl, enhance the stability and decrease the coordinating ability of the anion by delocalizing the negative charge. The strategic placement of these substituents can also impact the solubility and thermal stability of the corresponding salts.

A summary of how different substituents on the aryl precursor can tailor the properties of the final tetraarylborate anion is presented in the table below.

| Substituent on Phenyl Ring | Effect on Anion Properties | Rationale |

| Fluorine (F) | Increased stability, decreased coordinating ability | High electronegativity withdraws electron density from the boron center, delocalizing the negative charge. |

| Trifluoromethyl (CF₃) | Significantly increased stability and lipophilicity, very weakly coordinating | Strong electron-withdrawing inductive effect and steric bulk. |

| Chloro (Cl) | Increased stability compared to unsubstituted phenyl | Electron-withdrawing inductive effect. |

| Methoxy (OCH₃) | Increased coordinating ability (undesirable for WCAs) | Electron-donating mesomeric effect increases electron density on the boron center. |

Synthesis of Analogous Fluorinated Tetraarylborates for Comparative Studies

To understand the structure-property relationships in weakly coordinating anions, the synthesis and comparative study of analogous fluorinated tetraarylborates are crucial. Two of the most widely studied and utilized fluorinated tetraarylborates are sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (often abbreviated as NaBArF₂₄) and sodium tetrakis(pentafluorophenyl)borate (B1229283).

The synthesis of NaBArF₂₄ is a well-established procedure that typically involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium to form the corresponding Grignard reagent. This is then reacted with sodium tetrafluoroborate to yield the desired product. sigmaaldrich.com A key advantage of this anion is its exceptional stability and extremely low coordinating ability, attributed to the eight trifluoromethyl groups that effectively shield the boron center and delocalize the negative charge. sigmaaldrich.com

Similarly, sodium tetrakis(pentafluorophenyl)borate is synthesized from pentafluorophenyl bromide via a Grignard reagent, which is then reacted with a boron trihalide followed by cation exchange. The perfluorination of the phenyl rings makes this anion highly resistant to oxidation and extremely weakly coordinating. researchgate.netresearchgate.net

The comparative study of these and other fluorinated tetraarylborates reveals important trends in their physicochemical properties. The degree and nature of fluorination have a profound impact on the anion's stability, solubility, and coordinating power.

Below is a comparative table of key properties for this compound and two of its prominent fluorinated analogs.

| Property | This compound | Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) | Sodium Tetrakis(pentafluorophenyl)borate |

| Coordinating Ability | Weak | Extremely Weak | Very Weak |

| Thermal Stability | Decomposes >200°C | High | High |

| Solubility in Water | >1 g/mL | Low | Hydrophobic |

| Solubility in Organic Solvents | <0.1 g/mL | High | High |

| Electrochemical Stability Window | ~ +1.82 V vs. Fc⁺/Fc researchgate.net | High | ~ +2.67 V vs. Fc⁺/Fc researchgate.net |

The data clearly indicates that while all three are weakly coordinating anions, the extent and type of fluorination significantly influence their properties. The monofluorinated species maintains high water solubility, a distinguishing feature from its more heavily fluorinated counterparts. In contrast, NaBArF₂₄ and sodium tetrakis(pentafluorophenyl)borate exhibit superior thermal and electrochemical stability, making them suitable for applications in highly reactive cationic polymerization and electrochemistry where a robust, non-interacting counter-ion is essential. sigmaaldrich.comresearchgate.net The choice of a particular fluorinated tetraarylborate is therefore dictated by the specific requirements of the application, such as the desired solvent system and the reactivity of the cationic species involved.

Fundamental Investigations of Weakly Coordinating Anion Behavior

Studies on Anionic Stability and Kinetic Robustness of the Tetrakis(4-fluorophenyl)borate Anion

The utility of a weakly coordinating anion is fundamentally dependent on its stability and kinetic robustness under demanding chemical conditions. The tetrakis(4-fluorophenyl)borate anion's stability is largely attributed to the electron-withdrawing nature of the fluorine substituents and the steric bulk of the four aryl groups surrounding the central boron atom.

Research into the electrochemical stability of highly fluorinated tetraphenyl borates has provided insights into their robustness. rsc.org While these anions are generally considered stable, studies have shown that they can undergo electrochemical decomposition at high positive potentials in organic solvents. rsc.org This instability can be harnessed synthetically, for instance, in the generation of highly fluorinated biphenyls. rsc.org

The kinetic robustness of the anion is also a critical factor. While thermodynamically stable, the anion can be susceptible to decomposition under certain conditions. For instance, the presence of highly electrophilic metal centers can induce decomposition pathways.

Comparative Analysis of Weakly Coordinating Anion Properties with Related Borates

To fully appreciate the unique characteristics of the tetrakis(4-fluorophenyl)borate anion, it is essential to compare its properties with those of related borate (B1201080) anions. These comparisons often focus on steric and electronic influences and the specific impact of the fluorine substitution pattern.

The interactions between a weakly coordinating anion and a cation are governed by a combination of steric and electronic factors. The bulky nature of the tetrakis(4-fluorophenyl)borate anion provides significant steric hindrance, which prevents close association with the cation and thereby preserves the cation's reactivity. rsc.orgnih.gov The volume and surface area of the anion are key parameters in determining the extent of these steric interactions. rsc.orgnih.gov

Electronically, the fluorine atoms in the para position of the phenyl rings exert a strong electron-withdrawing effect. acs.org This effect delocalizes the negative charge over the entire anion, reducing its nucleophilicity and, consequently, its coordinating ability. acs.org The interplay of these steric and electronic effects dictates the strength of the anion-cation interaction, which in turn influences the properties and reactivity of the resulting ion pair. acs.org

A comparative analysis of the coordinating ability of different borate anions can be seen in the following table, which is based on observations from polymerization catalysis. A higher catalyst productivity often correlates with a more weakly coordinating nature of the anion.

| Anion | Relative Catalyst Productivity |

|---|---|

| [NC-PBB]⁻ | Low |

| [MeB(C₆F₅)₃]⁻ | Moderate |

| [B(C₆F₅)₄]⁻ | High |

| [N(CN-PBB)₂]⁻ | Very High |

This table provides a qualitative comparison of the influence of different weakly coordinating anions on catalyst productivity in propylene (B89431) polymerization, as an indirect measure of their coordinating ability. rsc.orgnih.gov The specific productivity of the tetrakis(4-fluorophenyl)borate anion would depend on the specific catalytic system.

The number and position of fluorine atoms on the phenyl rings of a tetraarylborate anion have a profound impact on its coordinating ability. rsc.org In the case of the tetrakis(4-fluorophenyl)borate anion, the para-substitution pattern is crucial. The electron-withdrawing effect of fluorine is most effectively transmitted from this position, leading to a significant decrease in the electron density at the boron center and a corresponding reduction in the anion's coordinating ability. nih.gov

Different fluorination patterns can lead to variations in both steric and electronic properties. For instance, ortho-fluoro substituents can introduce additional steric bulk near the boron center, further hindering coordination. nih.gov However, the electronic effect of fluorine substitution is generally the dominant factor in determining the weakly coordinating nature of the anion. nih.gov

The following table summarizes the general trends observed with increasing fluorine substitution on the phenyl rings of tetraarylborate anions.

| Fluorine Substitution | Coordinating Ability | Anion Stability |

|---|---|---|

| None (Tetraphenylborate) | Higher | Lower |

| Partial (e.g., Tetrakis(4-fluorophenyl)borate) | Lower | Higher |

| Perfluorinated (e.g., Tetrakis(pentafluorophenyl)borate) | Lowest | Highest |

Protonolysis Mechanisms and Decomposition Pathways of Fluorinated Borates

Despite their general stability, fluorinated tetraarylborate anions can undergo decomposition through various pathways, with protonolysis being a key mechanism. nsf.gov Protonolysis involves the cleavage of a boron-carbon bond by a proton source. The resistance of these anions to protonolysis is a measure of their stability.

For the highly fluorinated tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion, it has been shown that B-C bond cleavage requires extremely strong acids. nsf.gov However, the presence of a cooperative electrophile and nucleophile can facilitate protonolysis even with a weak acid like water. nsf.gov A proposed mechanism involves the coordination of the electrophile to the anion, followed by nucleophilic attack and subsequent proton transfer, leading to the cleavage of the B-C bond. nsf.gov While this specific study was not on the tetrakis(4-fluorophenyl)borate anion, the general principles of the decomposition pathway are relevant.

Other decomposition pathways for fluorinated borates can be initiated by strong oxidizing agents or highly reactive metal centers. anl.govlbl.gov These pathways can involve the breaking of B-O, C-O, or C-F bonds, depending on the specific conditions and the nature of the substituents on the borate anion. anl.govlbl.gov

Applications in Advanced Electrochemical Sensing and Potentiometry

Development of Ion-Selective Electrode Systems Incorporating Sodium Tetrakis(4-fluorophenyl)borate

The incorporation of this compound into ISEs has been pivotal in enhancing their analytical performance. It is a key ingredient in both traditional polymeric membrane sensors and modern solid-contact electrode architectures.

Polymeric membrane sensors are a cornerstone of potentiometric analysis, and their performance is heavily dependent on the composition of the ion-selective membrane. This compound is frequently used as a cation exchanger in the fabrication of these sensors. sigmaaldrich.com

The typical design of such a membrane involves a multi-component cocktail dissolved in a solvent like tetrahydrofuran (B95107) (THF), which is then cast to form a thin film. The key components include:

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is the most common polymer used to provide a stable, flexible, and durable matrix for the sensor membrane. ekb.egresearchgate.net

Plasticizer (Solvent Mediator): A water-immiscible organic solvent, such as 2-nitrophenyl octyl ether (NPOE), dioctyl phthalate (B1215562) (DOP), or benzyl (B1604629) acetate (B1210297) (BA), is added to plasticize the PVC matrix. researchgate.netresearchgate.net This ensures the mobility of the active components within the membrane and allows for efficient ion exchange at the membrane-sample interface.

Ionophore (Sensing Material): This is a neutral carrier or ligand that selectively binds to the target analyte ion. The choice of ionophore determines the selectivity of the electrode.

The fabrication process involves dissolving these components in THF to create a homogenous solution, which is then poured into a casting ring or dish. ekb.egelectrochemsci.org As the THF evaporates, a thin, flexible, ion-selective polymeric membrane is formed. This membrane is then cut and incorporated into an electrode body.

Table 1: Example Composition of a PVC-Based Ion-Selective Membrane

| Component | Function | Typical Concentration (% w/w) |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | 30-33% |

| Plasticizer (e.g., NPOE) | Solvent Mediator | 60-66% |

| Ionophore | Selective Ion Recognition | 1-3% |

| This compound | Ionic Additive / Cation Exchanger | 0.5-2% |

Note: The exact composition can vary significantly depending on the specific target ion and desired sensor performance.

To overcome the limitations of traditional liquid-contact ISEs, such as the presence of an internal filling solution, all-solid-state or solid-contact ion-selective electrodes (SC-ISEs) have been developed. nih.gov These devices offer improved mechanical robustness, easier miniaturization, and enhanced potential stability. mdpi.comrsc.org In this architecture, an ion-to-electron transducer (the solid contact) is placed as an intermediate layer between the underlying electrode substrate (e.g., glassy carbon) and the ion-selective membrane. mdpi.com

This compound has been utilized in the ion-selective membranes of advanced SC-ISEs, particularly those designed for pH measurements. sigmaaldrich.com Research has shown its successful integration in systems employing novel transducer materials. For instance, ruthenium dioxide (RuO₂) nanoparticles have been used as a high-capacity transducer material in solid-contact pH-selective electrodes. nih.govbohrium.comresearchgate.net The RuO₂ layer acts as an efficient ion-to-electron transducer, providing a stable potential and high capacitance, which minimizes potential drift. nih.govbohrium.com Similarly, this borate (B1201080) compound has been used in the development of pH sensors based on hydrous iridium dioxide composites. sigmaaldrich.com

The integration of such transducer layers is critical for the performance of SC-ISEs. Materials like conducting polymers and nanostructured carbons are often employed to create a stable and reversible interface, preventing the formation of an unstable water layer between the membrane and the electrode substrate. researchgate.netnih.gov The ion-selective membrane, containing this compound, is then cast directly onto this transducer layer.

Potentiometric Measurement Methodologies

The primary application of sensors incorporating this compound is in potentiometric measurements, where the potential difference between the ion-selective electrode and a reference electrode is measured under zero-current conditions and related to the activity of a specific ion in solution.

Sensors containing this compound are effective for the detection and quantification of various cations.

Ammonia (B1221849)/Ammonium (B1175870): The determination of ammonia is crucial in environmental and clinical analysis. metrohm.com Potentiometric sensors can detect the ammonium ion (NH₄⁺), which exists in equilibrium with ammonia (NH₃) in aqueous solutions. The inclusion of this compound in the sensor membrane helps to ensure selective response to the cation.

Metal Ions (Cesium): this compound is well-documented as a highly effective precipitation and titrimetric reagent for cesium (Cs⁺) ions. tcichemicals.comnih.gov This strong interaction is due to the formation of a stable and highly hydrophobic ion-pair between the large tetrakis(4-fluorophenyl)borate anion and the cesium cation. elsevierpure.comresearchgate.net This property is exploited in potentiometric sensors designed for cesium detection, where the borate compound within the membrane facilitates the selective extraction and recognition of Cs⁺ ions at the sensor surface. nih.gov

Furthermore, electrodes sensitive to the tetrakis(4-fluorophenyl)borate anion itself have been used in potentiometric back-titration methods for the determination of other ions, demonstrating the compound's versatility in quantitative analysis. nih.gov

A significant area of application for this compound is in the development of advanced pH-selective electrodes, particularly those with a solid-contact design. sigmaaldrich.com In these sensors, a specific pH-sensitive ionophore (a proton carrier) is used in the polymeric membrane. This compound is included as the lipophilic ionic additive to stabilize the membrane potential and prevent interference from other ions.

Research has demonstrated the use of this compound in solid-contact pH electrodes that utilize ruthenium dioxide (RuO₂) nanoparticles as the ion-to-electron transducer. nih.govbohrium.com These sensors exhibit a near-Nernstian response (approximately 59 mV/decade) over a wide pH range (e.g., pH 2 to 12) and show excellent potential stability, making them a viable alternative to traditional glass pH electrodes. nih.govresearchgate.net

Table 2: Performance of a RuO₂-Based Solid-Contact pH Electrode

| Parameter | Performance Metric | Reference |

| Linear Range | pH 2 - 12 | nih.govbohrium.com |

| Slope | ~59 mV/decade | nih.govbohrium.com |

| Potential Drift | Low (e.g., 0.89 μV∙s⁻¹) | bohrium.comresearchgate.net |

| Capacitance | High (e.g., 1.12 mF) | nih.govbohrium.com |

Role as a Lipophilic Ionic Additive in Sensor Membranes

The function of this compound as a lipophilic ionic additive is fundamental to the operation of cation-selective polymeric membrane electrodes. sigmaaldrich.com The large, bulky tetrakis(4-fluorophenyl)borate anion is highly lipophilic (oil-loving), which effectively immobilizes it within the organic polymer membrane phase and prevents it from leaching into the aqueous sample. basicmedicalkey.com

This immobilized negative charge within the membrane serves several critical functions:

Anion Exclusion: It creates a Donnan exclusion effect, repelling anions from the sample solution and preventing them from entering the membrane. This ensures that the electrode responds selectively to cations, minimizing anionic interference. tandfonline.com

Cation Exchanger: It acts as a cation-exchanging site. sigmaaldrich.com When the neutral ionophore in the membrane complexes with a cation from the sample, the tetrakis(4-fluorophenyl)borate anion serves as the necessary counteranion to maintain charge neutrality within the membrane phase. basicmedicalkey.com

Reduced Membrane Resistance: The presence of these ionic sites within the membrane lowers its electrical resistance, which can improve the response time and stability of the electrode. tandfonline.com

Improved Selectivity and Detection Limits: By optimizing the concentration of the lipophilic additive relative to the ionophore, the selectivity and detection limit of the sensor can be significantly improved. tandfonline.com

In essence, the incorporation of this compound provides the membrane with permselectivity, allowing only cations to be reversibly exchanged across the membrane-sample interface, which is the basis for the potentiometric response. nih.govumich.edu

Optimization of Membrane Composition for Enhanced Selectivity and Sensitivity

The performance of an ion-selective electrode is intrinsically linked to the composition of its membrane. The careful selection and proportioning of components such as the polymer matrix, plasticizer, ionophore, and an ionic additive like this compound are paramount for achieving high selectivity and sensitivity towards a target ion.

In the development of a sodium ion-selective electrode, a typical membrane formulation includes a polymer matrix of carboxylated poly(vinyl chloride) (PVC-COOH), a plasticizer such as bis(2-ethylhexyl) sebacate (B1225510) (DOS), and a specific ionophore for the target ion, for instance, Sodium Ionophore VI (B12C4). mdpi.comnih.gov The incorporation of this compound dihydrate (Na-TFBD) as a lipophilic salt is a key strategy to improve the sensor's response. mdpi.comnih.gov

Research has demonstrated that the presence of Na-TFBD within the membrane significantly enhances the sensitivity of the sodium-selective electrode. mdpi.com The anionic nature of the tetrakis(4-fluorophenyl)borate component helps to disperse the complex within the polymer matrix, which in turn increases the electro-negativity of the membrane. mdpi.com This modification of the membrane's electrical properties leads to a more pronounced and stable potential response to changes in sodium ion concentration.

Optimization studies involve varying the relative amounts of the ionophore and Na-TFBD to identify the ideal ratio that yields the best sensor performance. For example, different formulations with varying weights of B12C4 and Na-TFBD are tested to determine their effect on the electrode's sensitivity. While specific optimal ratios are determined experimentally, the general finding is that the inclusion of Na-TFBD is crucial for superior performance compared to membranes lacking this additive. mdpi.com

Table 1: Example of Membrane Composition for a Sodium-Selective Electrode

| Component | Role | Example Material |

| Polymer Matrix | Structural Support | Carboxylated Poly(vinyl chloride) (PVC-COOH) |

| Plasticizer | Membrane Fluidity | Bis(2-ethylhexyl) sebacate (DOS) |

| Ionophore | Selective Ion Binding | Sodium Ionophore VI (B12C4) |

| Lipophilic Salt (Ionic Additive) | Enhances Sensitivity | This compound dihydrate (Na-TFBD) |

Ionophore-Borate Interactions in Sensor Performance

The synergistic interaction between the ionophore and this compound within the sensor membrane is fundamental to the mechanism of ion recognition and signal transduction. The ionophore is a ligand that selectively binds with the target cation, in this case, sodium ions. mdpi.comnih.gov This complexation event is the basis for the electrode's selectivity.

The role of the borate compound is multifaceted. As a lipophilic salt, it helps to maintain charge neutrality within the organic membrane phase. When the positively charged sodium ion is complexed by the ionophore, the large, lipophilic tetrakis(4-fluorophenyl)borate anion remains within the membrane, preventing the leaching of the ionophore-cation complex and ensuring a stable potential.

Furthermore, the presence of the borate anion can influence the equilibrium of the ion-exchange process at the membrane-sample interface. By providing a high concentration of anionic sites within the membrane, it facilitates the selective partitioning of the target cations from the aqueous sample into the organic membrane phase, where they can interact with the ionophore. This enhanced partitioning contributes to a lower detection limit and a more robust and reproducible sensor response. mdpi.com

The improved sensitivity observed in membranes containing Na-TFBD is a direct consequence of these favorable interactions. mdpi.com The borate compound effectively acts as a cation exchanger, promoting the selective uptake of sodium ions into the membrane and amplifying the potentiometric signal generated by the ionophore-cation complex. This cooperative action between the ionophore and the borate is a cornerstone of modern ion-selective electrode design, enabling the development of highly sensitive and selective electrochemical sensors for a wide range of analytical applications.

Contributions to Catalysis and Organometallic Chemistry

Utilization as a Reagent in Organometallic Compound Synthesis

Sodium tetrakis(4-fluorophenyl)borate serves as a valuable reagent in the synthesis of organometallic compounds, primarily through cation exchange reactions. In this capacity, the compound provides the tetrakis(4-fluorophenyl)borate anion, which can replace a more strongly coordinating anion associated with a metal center. This process is instrumental in the preparation of cationic organometallic complexes, which are often key precursors to active catalysts. The general mechanism for this synthesis can be represented as:

LnMX + Na[B(4-FC6H4)4] → [LnM]+[B(4-FC6H4)4]- + NaX

Where L represents a ligand, M is a metal center, and X is a leaving group, typically a halide. The resulting cationic complex, [LnM]+, is stabilized by the weakly coordinating tetrakis(4-fluorophenyl)borate anion. This synthetic strategy is crucial for accessing highly electrophilic and catalytically active species that would otherwise be unstable.

Beyond the synthesis of discrete molecular complexes, this compound is also employed as a cation exchanger in the preparation of advanced materials, such as polymeric membrane sensors and organic nanoparticles sigmaaldrich.com. In these applications, the borate (B1201080) salt facilitates the incorporation of specific cationic species into the material's matrix, thereby tuning its functional properties.

Activation of Catalytic Systems and Precatalysts

A primary application of weakly coordinating anions like tetrakis(4-fluorophenyl)borate is in the activation of precatalysts, particularly in the domain of olefin polymerization. While direct research on this compound for this purpose is not as extensively documented as for its pentafluorophenyl analogue, the underlying principles of activation are analogous. The activation process typically involves the abstraction of an alkyl, hydride, or other anionic ligand from a neutral metal precatalyst, generating a coordinatively unsaturated, cationic active site.

In the context of olefin polymerization, particularly with metallocene and post-metallocene catalysts, activators based on bulky borate anions are crucial. These activators, often used in conjunction with an alkylaluminum scavenger, generate the cationic metal-alkyl species that are the active centers for polymerization. The tetrakis(4-fluorophenyl)borate anion, being large and diffuse in charge, forms a loose ion pair with the cationic metal center. This weak interaction is critical as it allows the olefin monomer to readily access the vacant coordination site on the metal, enabling the polymerization process to proceed efficiently.

The activation of a generic metallocene dialkyl precatalyst can be illustrated as follows:

Cp2Zr(CH3)2 + [Activator]+[B(4-FC6H4)4]- → [Cp2Zr(CH3)]+[B(4-FC6H4)4]- + [Activator]-CH3

This resulting cationic zirconocene species is a highly active catalyst for ethylene polymerization. The role of the tetrakis(4-fluorophenyl)borate anion is to stabilize this highly reactive cation without irreversibly binding to it, a key characteristic of "non-coordinating" anions in catalysis. While ammonium (B1175870) salts of the closely related tetrakis(pentafluorophenyl)borate (B1229283) are more commonly cited in the literature for this application, the fundamental role of the fluorinated tetraarylborate anion remains the same nih.govmdpi.commdpi.com.

The nature of the weakly coordinating anion can significantly influence the activity and selectivity of the resulting catalyst. A more weakly coordinating anion leads to a "more naked" and therefore more electrophilic and reactive cationic metal center. This generally translates to higher catalytic activity. The properties of the tetrakis(4-fluorophenyl)borate anion, with its electron-withdrawing fluorine substituents, contribute to its weakly coordinating nature, which is expected to promote high catalyst activity.

The steric bulk of the anion also plays a role in preventing catalyst deactivation pathways, such as the formation of inactive dimeric species. Furthermore, the choice of anion can influence the selectivity of the polymerization process, including the molecular weight of the resulting polymer and the incorporation of comonomers in copolymerization reactions. While specific data for the tetrakis(4-fluorophenyl)borate anion is limited, studies on related fluorinated borate anions have demonstrated these effects.

| Anion | Relative Coordinating Ability | Expected Impact on Catalyst Activity |

|---|---|---|

| [B(C6H5)4]- | Higher | Lower |

| [B(4-FC6H4)4]- | Intermediate | Moderate to High |

| [B(C6F5)4]- | Lower | High |

Studies on Metal-Anion Interactions in Catalytic Cycles

Understanding the precise nature of the interaction between the cationic metal center and the weakly coordinating anion is crucial for rational catalyst design. The tetrakis(4-fluorophenyl)borate anion is designed to have minimal interaction with the active metal center. However, even with such "non-coordinating" anions, subtle interactions can occur and have a profound impact on the catalytic cycle.

These interactions are typically electrostatic in nature and can influence the geometry of the active site and the energy barriers for monomer coordination and insertion. The distance between the cationic metal and the borate anion is a key parameter, with a larger separation generally correlating with higher catalytic activity. Computational studies on related systems, such as those involving the tetrakis(pentafluorophenyl)borate anion, have shown that even small alkali cations like Na+ can penetrate the anion's core, whereas larger cations maintain a greater distance nih.gov. This highlights the importance of the entire ion pair in the catalytic system.

The fluorinated phenyl groups of the anion are sterically bulky and rigid, which helps to prevent the anion from decomposing or reacting with the highly electrophilic metal center nih.gov. This stability is a critical feature of fluorinated tetraarylborate anions, making them robust components of modern catalytic systems.

| Interaction Type | Description | Impact on Catalysis |

|---|---|---|

| Electrostatic Attraction | Coulombic forces between the cationic metal center and the anionic borate. | Influences ion pair separation and catalyst activity. |

| Steric Hindrance | The bulky nature of the anion prevents close approach to the metal center. | Enhances catalyst stability and prevents deactivation. |

| Weak Coordination | Transient, weak interactions between the fluorine or phenyl groups and the metal center. | Can modulate the reactivity and selectivity of the catalyst. |

Analytical Chemistry Methodologies Beyond Sensing

Sodium Tetrakis(4-fluorophenyl)borate (NaTFPB) is a versatile reagent in analytical chemistry, extending its utility beyond chemical sensing to various methodologies that leverage its unique chemical properties for derivatization, titration, and precipitation.

Coordination Chemistry and Supramolecular Interactions

Complexation Studies with Diverse Cationic Species

The weakly coordinating nature of the tetrakis(4-fluorophenyl)borate anion and its analogs, such as tetrakis(pentafluorophenyl)borate (B1229283), makes them excellent counterions for studying the coordination chemistry of a wide array of cationic species, from simple alkali metals to complex organic and organometallic cations. chemimpex.commdpi.com This anion is frequently used as a precipitating agent for certain cations, like cesium (Cs⁺), and is a key component in the fabrication of ion-selective electrodes, which rely on selective complexation to function. chemimpex.comtcichemicals.com

Research on the crystal structures of salts containing the closely related tetrakis(pentafluorophenyl)borate anion provides insight into the nature of these interactions. Studies show that even with weakly coordinating anions, specific cation-anion contacts exist, influencing the solid-state structure. The nature of the interaction depends significantly on the size of the cation. For instance, smaller alkali cations like lithium (Li⁺) can interact closely with the fluorine atoms of the anion's phenyl rings. In contrast, larger cations such as cesium (Cs⁺) exhibit longer contact distances but interact with a greater number of fluorine atoms.

| Cation | Anion | Cation-Anion Contact | Contact Distances (Å) |

| Li⁺ | [B(C₆F₅)₄]⁻ | Li···F | 1.965 – 2.312 |

| Cs⁺ | [B(C₆F₅)₄]⁻ | Cs···F | 3.031 – 3.740 |

| Tl⁺ | [B(C₆F₅)₄]⁻ | Tl···F | 2.942 – 3.663 |

This table presents cation-anion contact distances observed in the crystal structures of salts with the analogous tetrakis(pentafluorophenyl)borate anion, illustrating the interaction between alkali metal cations and the fluorine atoms of the phenyl rings. researchgate.net

The anion's ability to form stable, yet non-covalent, complexes is also utilized in the preparation of organic nanoparticles and polymeric membrane sensors. sigmaaldrich.comsigmaaldrich.com In these applications, the tetrakis(4-fluorophenyl)borate anion acts as a cation exchanger, facilitating the assembly of complex cationic dyes or sensor components into functional materials. sigmaaldrich.com

Investigation of Ion-Association Phenomena and Supramolecular Assembly

In solution, the interaction between the tetrakis(4-fluorophenyl)borate anion and various cations leads to ion-association phenomena, where the cation and anion form distinct ion pairs. The extent and nature of this association are influenced by factors such as the solvent's dielectric constant and the specific cation involved.

Studies on the tetrabutylammonium (B224687) salt of the analogous tetrakis(pentafluorophenyl)borate anion have shown that it exhibits significantly lower ion association constants (Kₐ) in nonaqueous solvents compared to salts with more traditional, smaller anions. researchgate.net This indicates a weaker tendency to form tight ion pairs, which is a direct consequence of its weakly coordinating nature. The type of ion pair formed—whether a direct contact ion pair or a solvent-separated ion pair—is also dependent on the solvent's properties. researchgate.net This behavior is critical in fields like electrochemistry and catalysis, where "free" or loosely associated cations are often required for high reactivity.

| Solvent | Dielectric Constant | Ion Association Constant (Kₐ) for [NBu₄][B(C₆F₅)₄] |

| Tetrahydrofuran (B95107) (THF) | 7.58 | Low |

| Dichloromethane (DCM) | 8.93 | Low |

| Acetonitrile | 37.5 | Very Low (Essentially fully dissociated) |

This table shows the trend of ion association for the tetrabutylammonium salt of the related tetrakis(pentafluorophenyl)borate anion in different solvents. The ion association is significantly lower than for conventional electrolytes, especially in solvents with higher dielectric constants. researchgate.net

This controlled ion-pairing is fundamental to the supramolecular assembly of larger structures. The tetrakis(4-fluorophenyl)borate anion is used in the synthesis of ionic liquids, where the specific interactions between the bulky anion and a chosen organic cation determine the material's physical properties, such as its melting point and viscosity. chemimpex.com The self-assembly of complex structures, such as organic pseudoisocyanine (B1232315) nanoparticles, is also directed by the electrostatic interactions and ion-pairing involving this anion. sigmaaldrich.com

Influence on Supramolecular Architecture and Crystal Engineering

In the solid state, the large, rigid, and well-defined shape of the tetrakis(4-fluorophenyl)borate anion makes it a powerful tool in crystal engineering—the design and synthesis of solid-state structures with desired properties. The anion can act as a template or a building block, influencing the packing of molecules in a crystal lattice to create specific architectures, such as porous networks or layered materials.

The principles of using large, weakly coordinating anions to direct crystal structures are well-demonstrated in the field of metalloporphyrin chemistry. While not always involving the tetrakis(4-fluorophenyl)borate anion specifically, these systems show how such anions can stabilize cationic metalloporphyrin units, which then self-assemble into extended one-, two-, or three-dimensional networks. mdpi.com The anion's role is to balance the charge and to occupy space, guiding the cationic components into specific arrangements through the remaining weak interactions. The resulting supramolecular architectures can feature channels or cavities, leading to materials with potential applications in molecular separation, storage, and catalysis. mdpi.com The formation of these ordered structures depends on a delicate balance of forces, including coordination bonds, hydrogen bonding, and the steric influence of the large counterion.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Sodium Tetrakis(4-fluorophenyl)borate in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹¹B, and ¹⁹F, NMR provides unambiguous evidence of the compound's connectivity and the chemical environment of each atom.

The characterization of the tetrakis(4-fluorophenyl)borate anion, [B(4-FC₆H₄)₄]⁻, is readily achieved through a combination of proton (¹H), boron (¹¹B), and fluorine (¹⁹F) NMR spectroscopy.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the fluorophenyl rings. Due to the symmetry of the 4-fluorophenyl group, two distinct signals are expected. These signals appear as doublets, corresponding to the protons ortho to the boron-carbon bond and the protons meta to the boron-carbon bond. The coupling arises from the interaction with the adjacent fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. As all four fluorine atoms are chemically equivalent due to the molecule's tetrahedral symmetry and free rotation of the phenyl rings in solution, the spectrum typically displays a single, sharp resonance signal. The chemical shift of this signal is characteristic of fluorine attached to an aromatic system in this specific anionic environment.

¹¹B NMR: Boron-11 NMR is crucial for confirming the coordination environment of the central boron atom. For a tetracoordinate boron atom in a tetraarylborate anion, the ¹¹B NMR spectrum shows a single, sharp resonance. The chemical shift for tetraphenylborates is typically observed around -6.0 ppm relative to a BF₃·Et₂O standard, and the 4-fluoro derivative is expected in a similar region. thermofisher.com The sharpness of the peak is indicative of the highly symmetric tetrahedral environment around the boron nucleus.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 7.5 | Doublet | Aromatic protons (ortho to Boron) |

| ¹H | ~6.8 - 7.2 | Doublet | Aromatic protons (meta to Boron) |

| ¹¹B | ~ -5 to -7 | Singlet | Tetrahedral B atom |

| ¹⁹F | ~ -110 to -120 | Singlet | Aromatic C-F |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. These complementary techniques probe the vibrational modes of the molecule's chemical bonds. chemicalbook.comresearchgate.net

In FT-IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, while Raman spectroscopy measures the inelastic scattering of monochromatic light. chemicalbook.com The resulting spectra display a series of bands, each corresponding to a specific molecular vibration (e.g., stretching, bending, rocking). For the tetrakis(4-fluorophenyl)borate anion, key vibrational modes include C-H stretching, C-C aromatic ring stretching, C-F stretching, and B-C stretching. The analysis of these bands can confirm the presence of the fluorophenyl groups and the tetrahedral BC₄ core. Data from the non-fluorinated analogue, sodium tetraphenylborate (B1193919), provides a basis for assigning the spectra of the fluorinated compound. researchgate.netsigmaaldrich.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| >3000 | Aromatic C-H Stretch | FT-IR, Raman |

| ~1600 | Aromatic C=C Stretch | FT-IR, Raman |

| ~1200 - 1250 | Aromatic C-F Stretch | FT-IR |

| ~1100 - 1150 | B-C (Aryl) Stretch | Raman |

| ~700 - 900 | Aromatic C-H Out-of-Plane Bend | FT-IR |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a complete, publicly available crystal structure for this compound was not identified in the reviewed literature, the fundamental structural features are well-established. The technique confirms the tetrahedral coordination geometry of the central boron atom, which is bonded to the ipso-carbon of four distinct 4-fluorophenyl rings. sigmaaldrich.com The sodium cation is located within the crystal lattice, balancing the negative charge of the borate (B1201080) anion. The compound often crystallizes as a dihydrate, meaning water molecules are also incorporated into the solid-state structure. fishersci.caspectrabase.comnih.gov

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) in negative ion mode is typically employed. This soft ionization technique allows the intact tetrakis(4-fluorophenyl)borate anion, [B(C₆H₄F)₄]⁻, to be transferred into the gas phase for analysis. The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of this anion (m/z ≈ 391.1).

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). In an MS/MS experiment, the parent anion is selected and subjected to collisions with an inert gas, causing it to fragment. The analysis of the resulting fragment ions helps to confirm the structure of the parent ion. Although specific fragmentation studies on this anion are not widely published, a plausible fragmentation pathway for the [B(C₆H₄F)₄]⁻ anion would involve the sequential loss of neutral fluorobenzene (B45895) (C₆H₅F) or fluorophenyl radical (•C₆H₄F) moieties.

| m/z (Da) | Ion/Fragment | Description |

|---|---|---|

| 391.1 | [B(C₆H₄F)₄]⁻ | Parent Anion |

| 296.1 | [B(C₆H₄F)₃]⁻ | Proposed fragment after loss of •C₆H₄F |

| 201.1 | [B(C₆H₄F)₂]⁻ | Proposed fragment after second loss of •C₆H₄F |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique used for determining the elemental composition of a sample. To analyze this compound, the compound is first digested and dissolved in an appropriate acidic solution. This solution is then introduced into a high-temperature argon plasma, which excites the atoms of each element present, causing them to emit light at their characteristic wavelengths.

ICP-OES is used to quantify the amounts of sodium and boron in the sample, thereby confirming the stoichiometry and purity of the compound. By comparing the emission intensities of the sample to those of certified standards, a precise concentration for each element can be determined. This technique is crucial for quality control, ensuring that the material meets the required elemental specifications. Potential spectral interferences, for example from iron, must be considered and corrected for during analysis. chemicalbook.com

| Element | Recommended Wavelength (nm) | Notes |

|---|---|---|

| Sodium (Na) | 589.592 | Strong emission line, good sensitivity. |

| Boron (B) | 249.773 | Most common and sensitive line for boron analysis. |

| Boron (B) | 249.678 | Alternative line, useful for checking for interferences. |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tetrakis(4-fluorophenyl)borate anion, [B(4-FC₆H₄)₄]⁻. These calculations reveal how the distribution of electrons within the anion influences its stability and chemical behavior.

Density Functional Theory (DFT) is a commonly employed method for studying WCAs. nih.gov For instance, calculations at the BP86/SV(P) level of theory have been used to assess the stability and coordinating ability of a wide range of WCAs. nih.gov These studies often involve analyzing key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For an effective WCA like [B(4-FC₆H₄)₄]⁻, a low HOMO energy level is desirable as it indicates low nucleophilicity and resistance to oxidation. acs.org The electron-withdrawing fluorine atoms on the periphery of the phenyl rings play a crucial role in lowering this HOMO energy. acs.org

The reactivity of the anion can be quantified through various computed descriptors. Population analysis, for example, provides the partial charges on each atom, revealing how the negative charge is delocalized across the large anionic structure. nih.gov This charge delocalization is a hallmark of a WCA. Other reactivity metrics include the calculation of fluoride (B91410) ion affinities (FIA) and ligand affinities, which help in establishing a relative scale of stability and coordinating ability among different anions. nih.gov To obtain reliable thermodynamic data, these quantities are often calculated using isodesmic reactions, which help in canceling out systematic errors in the calculations. nih.gov

Table 1: Calculated Electronic Properties of Weakly Coordinating Anions

| Anion Type | Calculation Method | Key Finding | Reference |

|---|---|---|---|

| Boron-based WCAs | BP86/SV(P) DFT | Low HOMO energy correlates with weak coordination ability. | nih.gov |

| Fluorinated Anions | Computational Work | Peripheral fluorine atoms lower the HOMO energy level, making oxidation less likely. | acs.org |

| General WCAs | MP2/TZVPP, G2, CBS-Q | High-level methods used to obtain reliable values for reaction energies. | nih.gov |

Molecular Dynamics Simulations of Solvation and Ion Transport

Molecular Dynamics (MD) simulations are used to model the behavior of Sodium Tetrakis(4-fluorophenyl)borate in solution, providing a dynamic picture of processes like solvation and ion transport. These simulations track the positions and velocities of all atoms in a system over time, offering insights into the interactions between the ions and the surrounding solvent molecules.

For salts containing large anions, the solvation structure around both the cation and the anion is of interest. Simulations of the related sodium tetraphenylborate (B1193919) (NaBPh₄) in various solvents show that the sodium cation (Na⁺) is typically solvated by the more polar components of a solvent mixture. researchgate.net For instance, in a mixture of 3-methylpyridine (B133936) and water, Na⁺ is preferentially solvated by water molecules. researchgate.net The large [B(4-FC₆H₄)₄]⁻ anion, due to its hydrophobic phenyl groups, would be expected to be preferentially solvated by less polar, organic components of a solvent system. researchgate.net

Advanced simulation techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) MD can provide a more accurate description of the immediate solvation shell. In this approach, the ion and its first solvation shell are treated with quantum mechanics, while the rest of the solvent is modeled using classical molecular mechanics. mdpi.com This method captures the subtle electronic interactions, such as hydrogen bonding between the anion and solvent molecules, with greater accuracy. mdpi.com Neural network potential-based molecular dynamics (NNP-MD) is another cutting-edge technique that allows for simulations with the accuracy of density functional theory but on much larger systems and for longer timescales, which is crucial for studying phenomena like ion pairing and transport. nih.gov

Table 2: Common Methodologies in Molecular Dynamics Simulations of Ions

| Simulation Technique | Description | Typical Application | Reference |

|---|---|---|---|

| Classical MD | Uses empirical force fields to model atomic interactions. | Simulating bulk solvent behavior and large systems. | ugr.es |

| QM/MM MD | A hybrid method combining quantum mechanics for a small region with molecular mechanics for the larger environment. | Detailed analysis of the first solvation shell and chemical reactions in solution. | mdpi.com |

| NNP-MD | Employs machine learning potentials trained on quantum mechanical data to achieve high accuracy for large-scale simulations. | Studying complex phenomena like ion pairing in confined environments. | nih.gov |

Computational Modeling of Weakly Coordinating Anion Behavior in Diverse Environments

The defining characteristic of the tetrakis(4-fluorophenyl)borate anion is its weakly coordinating nature. Computational modeling is essential for both rationalizing and predicting this behavior in various chemical environments, from simple solutions to complex supramolecular systems.

A key aspect of modeling WCA behavior is understanding the nature of the interaction between the anion and a cation. While electrostatic interactions are important, for WCAs, quantum-mechanical effects such as dispersion, charge transfer, and exchange repulsion become significantly more relevant. mdpi.com Computational methods can dissect these interaction energies to reveal the fundamental forces at play. For instance, mapping the electrostatic potential onto the anion's electron isodensity surface can visually indicate its propensity to coordinate with cations; a diffuse and uniformly low potential is characteristic of a good WCA. researchgate.net

The influence of the environment is critical. The behavior of a WCA can change dramatically with the solvent. Computational models can account for solvent effects either implicitly, using a continuum solvation model like COSMO, or explicitly, by including individual solvent molecules in the simulation. nih.gov Studies have shown that comparing gas-phase calculations with those incorporating a solvation model can determine the medium's effect on the anion's stability and reactivity. nih.gov Such models are used to predict how the anion will behave in different reaction media, aiding in the selection of an appropriate solvent for a particular application, such as stabilizing highly reactive cations in catalysis. mdpi.com

Table 3: Computational Approaches for Modeling WCA Behavior

| Modeling Approach | Focus | Insights Gained | Reference |

|---|---|---|---|

| Electrostatic Potential Mapping | Analysis of the charge distribution on the anion surface. | Predicts the likelihood and geometry of cation-anion interactions. | researchgate.net |

| Energy Decomposition Analysis | Separates the total interaction energy into distinct physical components (electrostatic, dispersion, etc.). | Elucidates the nature of the chemical bond between the WCA and a cation. | mdpi.com |

| Continuum Solvation Models (e.g., COSMO) | Simulates the bulk effect of a solvent on the anion's properties. | Assesses the stability and reactivity of the anion in different liquid media. | nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Functionalization Strategies for Enhanced Performance

While Sodium Tetrakis(4-fluorophenyl)borate is effective in its current form, its performance characteristics—such as solubility, stability, and coordinating ability—could be precisely tuned through strategic chemical modifications. Future research is poised to move beyond the parent compound to create a library of derivatives with tailored properties. The primary strategies will likely revolve around modifying the anionic borate (B1201080) core, as the cation is readily interchangeable.

Key research avenues include:

Aryl Ring Substitution: Introducing additional functional groups onto the 4-fluorophenyl rings could dramatically alter the electronic and steric properties of the anion. For instance, incorporating stronger electron-withdrawing groups could further delocalize the negative charge, making the anion even more weakly coordinating. This is a critical factor for applications in catalysis, where a less-coordinating anion can lead to a more reactive cationic center. cmu.eduacs.org

Cation Exchange for Solubility Tuning: The sodium salt exhibits good aqueous solubility, but for applications in organic media, such as olefin polymerization, pairing the tetrakis(4-fluorophenyl)borate anion with lipophilic organic cations is essential. mdpi.com Research into creating salts with cations like N,N-dimethylanilinium or long-chain alkylammonium groups can improve solubility in nonpolar solvents, broadening its utility as a cocatalyst or additive in polymer chemistry. mdpi.commdpi.com

These functionalization strategies aim to create a new generation of borate anions with enhanced performance for specific, high-value applications.

Table 1: Potential Functionalization Strategies and Their Projected Impact

| Functionalization Strategy | Targeted Molecular Feature | Anticipated Performance Enhancement | Potential Application Area |

|---|---|---|---|

| Substitution on Phenyl Rings (e.g., adding -CF3, -SF5) | Anion Electronic Properties | Increased Lewis acidity; weaker coordination. acs.org | Catalysis, stabilization of reactive cations. |

| Introduction of Bulky Groups | Anion Steric Hindrance | Improved steric protection of the central boron atom. researchgate.net | High-stability electrolytes, demanding catalytic processes. |

| Exchange of Sodium for Organic Cations (e.g., alkylammonium) | Overall Salt Lipophilicity | Enhanced solubility in non-polar organic solvents. mdpi.commdpi.com | Polymerization catalysis, organic electrochemistry. |

Integration into Advanced Materials Science for Specialty Applications

The unique electrochemical and physical properties of the tetrakis(4-fluorophenyl)borate anion make it a prime candidate for integration into a variety of advanced materials. Its role as a bulky, stable, and weakly coordinating anion is central to its function in these systems.

Emerging applications in materials science include:

High-Performance Sensors: The compound is a critical component in the ion-selective membranes of potentiometric sensors. Future work will focus on developing new solid-contact pH sensors and other ion-selective electrodes with greater long-term stability and reliability for in situ measurements. sigmaaldrich.comsigmaaldrich.com Research has demonstrated its successful use in sensors based on materials like hydrous iridium dioxide and ruthenium dioxide nanoparticles. sigmaaldrich.comsigmaaldrich.com

Advanced Optical Materials: The tetrakis(4-fluorophenyl)borate anion can act as a counterion to modulate the aggregation and fluorescence properties of dyes within polymer nanoparticles. sigmaaldrich.com This capability is being explored for the development of ultrabright nanoparticles for bioimaging and advanced light-harvesting systems where controlling the collective fluorescence of dyes is paramount. sigmaaldrich.com